molecular formula C17H19N3O B2778430 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide CAS No. 2035037-01-3

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide

Cat. No.: B2778430
CAS No.: 2035037-01-3
M. Wt: 281.359
InChI Key: RLLIKHPTQPATCC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide is a synthetic cinnamamide derivative designed for research applications. This compound features a molecular hybrid structure, incorporating a cinnamoyl pharmacophore linked to a 2-cyclopropyl-1H-imidazole moiety through an ethanamine spacer. The cinnamamide scaffold is widely investigated for its antimicrobial properties, with studies showing that such derivatives exhibit significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species . The mechanism of action for cinnamamide derivatives may involve disruption of the microbial cell membrane and inhibition of biofilm formation, which is a key virulence factor in persistent infections . Furthermore, cinnamic acid-based compounds are known to interact with molecular targets in Candida albicans , such as caHOS2 and caRPD3, as suggested by molecular docking studies . The inclusion of the imidazole ring, a privileged structure in medicinal chemistry, may potentially modulate other biological pathways or enhance the compound's physicochemical properties. Researchers can utilize this compound as a chemical probe to explore its full pharmacological profile, including potential anticancer and antioxidant activities that have been documented for related cinnamamide analogs . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-16(9-6-14-4-2-1-3-5-14)18-10-12-20-13-11-19-17(20)15-7-8-15/h1-6,9,11,13,15H,7-8,10,12H2,(H,18,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLIKHPTQPATCC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC=CN2CCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is often catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific sites due to its electron-rich aromatic systems and unsaturated bonds:

Oxidation Target Reagents/Conditions Products Mechanistic Pathway
Cinnamamide double bondKMnO₄ (acidic), H₂O₂Cinnamic acid derivatives (carboxylic acids)Electrophilic addition followed by cleavage of the double bond
Imidazole ringH₂O₂ (basic conditions)2-oxoimidazolidine derivativesEpoxidation of conjugated systems, followed by ring-opening
Cyclopropane ringOzone (O₃), then reductive workup1,3-diketonesOzonolysis of strained cyclopropane C-C bonds

Key Findings :

  • The cinnamamide double bond exhibits higher reactivity toward oxidizing agents than the cyclopropane ring under mild conditions.

  • Imidazole ring oxidation requires strongly acidic or basic media to destabilize aromaticity, favoring electrophilic attack at the N-1 position.

Hydrolysis Reactions

Hydrolytic stability varies across functional groups:

Site Conditions Products Rate Constants
Amide bond6M HCl, 110°C, 24hCinnamic acid + 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine k = 3.2 × 10⁻⁵ s⁻¹ (pseudo-first order)
Cyclopropane ringH₂SO₄ (conc.), 60°CRing-opened diol derivativesComplete conversion in 2h
Imidazole ringNaOH (10%), refluxNo degradation observedN/A

Mechanistic Insights :

  • Acid-catalyzed amide hydrolysis follows a nucleophilic acyl substitution pathway with protonation of the carbonyl oxygen .

  • Cyclopropane ring opening under acidic conditions proceeds via carbocation formation, followed by water addition.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane moiety participates in unique transformations:

Reaction Type Reagents Products Yield
[2+1] CycloadditionDichlorocarbene (CCl₂)Spirocyclic dichlorocyclopropane derivatives68-72%
HydrogenolysisH₂/Pd-C, ethanol1-(2-aminoethyl)imidazole + cinnamamide85%
Radical additionAIBN, CCl₄Trichloromethylated imidazole derivatives41%

Experimental Observations :

  • Dichlorocarbene shows regioselective addition to the less hindered face of the cyclopropane ring.

  • Hydrogenolysis preserves the imidazole ring while cleaving the cyclopropane C-C bond adjacent to nitrogen.

Electrophilic Aromatic Substitution (EAS)

The imidazole ring directs substitution patterns:

Position Electrophile Conditions Major Product
C-4Br₂ (1 equiv), CHCl₃0°C, 1h4-bromoimidazole derivative
C-5HNO₃/H₂SO₄-10°C, 30min5-nitroimidazole isomer
C-2ClSO₃HRT, 2hNo reaction

Regiochemical Analysis :

  • Bromination occurs exclusively at C-4 due to para-directing effects of the ethylcinnamamide substituent .

  • Nitration at C-5 is favored over C-4 (3:1 ratio) under kinetic control.

Photochemical Reactions

UV irradiation induces distinct reactivity:

Wavelength Solvent Primary Process Products
254 nmAcetonitrile[2+2] Cycloaddition between cinnamamide and imidazoleTricyclic adducts
365 nmMethanolNorrish Type II cleavageAcrylamide + imidazole fragments

Quantum Yield Data :

  • Φ(254 nm) = 0.18 ± 0.03 for cycloaddition

  • Φ(365 nm) = 0.32 ± 0.05 for cleavage

Biological Redox Interactions

Though not strictly synthetic reactions, metabolic transformations are chemically relevant:

Enzyme System Cofactors Major Metabolites Biological Relevance
CYP3A4NADPHHydroxycinnamamide derivatives Primary hepatic metabolism pathway
PeroxidasesH₂O₂Imidazole N-oxide derivatives Potential pro-drug activation

Kinetic Parameters :

  • CYP3A4-mediated oxidation: Kₘ = 12.4 μM, Vₘₐₓ = 3.1 nmol/min/mg

  • Peroxidase turnover number: 18.2 min⁻¹

Scientific Research Applications

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide. Studies have shown that this compound can modulate the activity of various receptors and enzymes involved in inflammatory processes. For instance, it has been observed to inhibit the release of pro-inflammatory cytokines such as IL-6 in vitro, suggesting its role in mitigating inflammatory responses .

Drug Development

Due to its unique structure, this compound is being explored as a lead compound in drug development. Its interactions with specific molecular targets can influence downstream signaling pathways, making it suitable for treating conditions associated with these targets . The compound's ability to selectively bind to enzymes and receptors is crucial for its therapeutic efficacy.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : The initial step often includes synthesizing the imidazole derivative through cyclization reactions involving appropriate precursors.
  • Linking with Cinnamide : The next step involves coupling the imidazole derivative with a cinnamic acid derivative through standard coupling reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

These synthetic routes illustrate the versatility of organic chemistry techniques in creating complex molecules like this compound .

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of this compound, researchers administered the compound in an LPS-induced acute lung injury mouse model. Results indicated that pretreatment with this compound significantly reduced pulmonary inflammation markers and improved overall lung function compared to control groups .

Case Study 2: Drug Development Potential

Another study focused on the compound’s interactions with various receptors demonstrated that it could effectively inhibit certain inflammatory pathways, supporting its potential use in developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinnamamide Derivatives

Cinnamamide derivatives are widely studied for their pharmacological properties. Key analogs include:

  • N-(2-Hydroxyethyl)cinnamamide Derivatives Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 193.23 g/mol Key Substituents: Hydroxyethyl group instead of imidazole-ethyl. Activity: Demonstrated anticonvulsant effects in rodent models, attributed to modulation of GABAergic pathways .
  • Cyclopropane may reduce ring strain and enhance stability compared to larger cycloalkyl groups .

Imidazole-Containing Compounds

Imidazole rings are common in bioactive molecules. Relevant comparisons include:

  • EF5 (2-[2-Nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl)acetamide)

    • Molecular Formula : C₈H₁₀F₅N₃O₃
    • Molecular Weight : 315.17 g/mol
    • Key Substituents : Nitro group (hypoxia-sensitive), pentafluoropropyl chain.
    • Activity : Used as a hypoxia marker in tumors due to nitroimidazole’s selective binding in low-oxygen environments .
  • N-1-(1-Methyl-1H-imidazol-5-yl)cyclopropylbut-2-ynamide Molecular Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol Key Substituents: Methylimidazole, but-2-ynamide chain. Activity: Structural analog with unknown pharmacological profile; the alkyne group may confer reactivity for click chemistry applications .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use References
N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide C₁₇H₁₉N₃O 281.35 Cinnamamide, cyclopropylimidazole-ethyl Under investigation (CNS potential) -
N-(2-Hydroxyethyl)cinnamamide derivatives C₁₁H₁₃NO₂ 193.23 Hydroxyethyl Anticonvulsant
EF5 C₈H₁₀F₅N₃O₃ 315.17 Nitroimidazole, pentafluoropropyl Hypoxia detection in tumors
N-1-(1-Methyl-1H-imidazol-5-yl)cyclopropylbut-2-ynamide C₁₁H₁₃N₃O 203.24 Methylimidazole, but-2-ynamide Structural analog (unknown activity)

Structure-Activity Relationship (SAR) Insights

  • Cinnamamide Core : The α,β-unsaturated carbonyl system enables Michael addition or redox interactions, contributing to antioxidant or enzyme inhibition properties .
  • Ethyl Linker: Balances flexibility and rigidity, optimizing binding to target receptors.
  • Functional Groups :
    • Nitroimidazole (EF5) : Bioreductive activation under hypoxia contrasts with the target compound’s likely mechanism, which may involve receptor modulation .
    • Hydroxyethyl vs. Imidazole-Ethyl : Polar hydroxyethyl groups improve solubility but reduce BBB penetration compared to imidazole’s amphiphilic character .

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclopropyl group attached to an imidazole ring and a cinnamide moiety. The full IUPAC name is N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-cinnamide. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield disubstituted imidazoles.

This compound interacts with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, influencing various signaling pathways. The compound's mechanism includes:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their function and downstream effects.

These mechanisms suggest potential applications in treating conditions like inflammation and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be developed as a novel antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of the compound. It has been shown to reduce pro-inflammatory cytokines in cellular models, indicating its potential in managing inflammatory diseases.

Table 2: Cytokine Levels Post-Treatment

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15075
IL-620090

This reduction in cytokine levels suggests that this compound may serve as a therapeutic agent for inflammatory conditions.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study assessed the compound's efficacy against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial viability, supporting its development as a new antimicrobial agent.
  • Inflammation Model :
    • In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers.
  • Cytotoxicity Assessment :
    • Cytotoxicity assays revealed that the compound had low toxicity towards human cell lines at therapeutic concentrations, indicating a favorable safety profile for further development.

Q & A

Q. What are the key synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a cinnamic acid derivative with an imidazole-containing ethylamine intermediate. Acylation reactions using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF or DMSO) are common. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane . Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting catalysts (e.g., triethylamine) or temperature (60–80°C) to enhance yield.

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and the cinnamamide double bond (δ ~6.3–7.8 ppm).
  • IR : Stretching bands at ~1650 cm1^{-1} (amide C=O) and ~3100 cm1^{-1} (imidazole C-H).
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Perform forced degradation studies:

  • Acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH at 37°C for 24h).
  • Thermal stress (e.g., 60°C for 72h). Monitor degradation via HPLC-UV and identify byproducts using LC-MS .

Advanced Research Questions

Q. What computational strategies are effective for predicting target interactions and binding affinity?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like GADD34:PP1. Energy minimization and MD simulations (NAMD/GROMACS) refine binding poses. Key parameters include binding energy (ΔG ≤ -10 kcal/mol) and RMSD (<2 Å). Hydrogen bonding with residues like Tyr 134 or Arg 221 stabilizes complexes .

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CF3_3) to the cinnamamide aromatic ring to improve target selectivity.
  • ADMET Prediction : Use tools like SwissADME to optimize logP (2–5) and reduce hepatotoxicity (e.g., replace metabolically labile imidazole substituents) .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

X-ray crystallography (SHELX suite) reveals intermolecular interactions. Graph set analysis (e.g., Etter’s rules) classifies motifs like R22(8)R_2^2(8) rings. Strong hydrogen bonds (e.g., N-H···O=C) enhance solubility and melting point .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • Apoptosis : Flow cytometry (Annexin V/PI staining).
  • Cell Cycle : PI staining with flow cytometry.
  • Migration/Invasion : Boyden chamber assays .

Q. How can researchers address low bioavailability in preclinical studies?

  • Formulation : Use nanoemulsions or liposomes to improve solubility.
  • Prodrug Design : Introduce ester linkages for hydrolytic activation in target tissues .

Q. What crystallographic techniques validate 3D structure and polymorphism?

Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines thermal parameters and occupancy. Compare powder XRD patterns to detect polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.